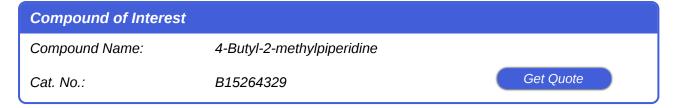


Evaluating 4-Butyl-2-methylpiperidine as a Ligand: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The landscape of G-protein coupled receptor (GPCR) modulation is continually evolving, with a significant focus on developing selective and effective ligands for therapeutic intervention. This guide provides a comprehensive evaluation of the efficacy of "4-Butyl-2-methylpiperidine" as a ligand, a query that leads to the well-characterized and pharmacologically active compound 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine, commonly known as AC-42. Our investigation reveals that AC-42 is a selective allosteric agonist of the muscarinic M1 acetylcholine receptor (M1-mAChR), a prime target for cognitive disorders such as Alzheimer's disease.[1] This guide will compare AC-42's performance with other M1 receptor modulators, supported by experimental data, and provide detailed methodologies for key assays.

Comparative Efficacy of AC-42

AC-42 distinguishes itself by binding to an allosteric site on the M1 receptor, a site topographically distinct from the orthosteric binding site of the endogenous ligand, acetylcholine.[2][3] This allosteric mechanism allows AC-42 to activate the M1 receptor in the absence of an orthosteric agonist.[4]

Quantitative Performance Data

The efficacy of AC-42 has been quantified in various functional assays. The following tables summarize its performance in comparison to other M1 receptor agonists.



Table 1: Potency of AC-42 in Functional Assays

Assay	Cell Line	Parameter	AC-42 Value	Reference
Inositol Phosphate Accumulation	CHO cells expressing human M1 receptor	EC50	805 nM	[5]
Intracellular Calcium Mobilization	CHO cells expressing human M1 receptor	EC50	220 nM (for Y381A mutated receptor)	[5]

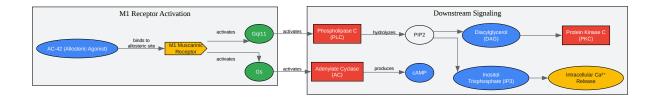
Table 2: Comparative Selectivity of M1-Preferring Agonists

Compound	Туре	M1 Selectivity over M3	Reference
AC-42	Allosteric Agonist	High	[6][7]
AC-260584	Allosteric Agonist	High	[6][7]
77-LH-28-1	Allosteric Agonist	High	[6][7]
LY-593039	Allosteric Agonist	High	[6][7]
Talsaclidine	Orthosteric Agonist	Lower	[6][7]
Sabcomeline	Orthosteric Agonist	Lower	[6][7]
Xanomeline	Orthosteric Agonist	Lower	[6][7]

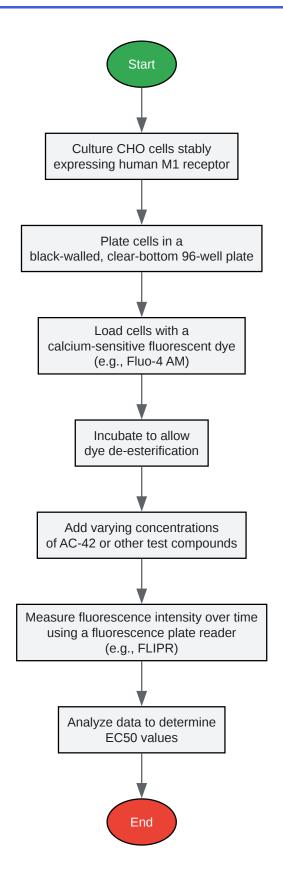
Signaling Pathways and Experimental Workflows

The activation of the M1 receptor by AC-42 initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing ligand efficacy.









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References

- 1. AC-42 Wikipedia [en.wikipedia.org]
- 2. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bohrium.com [bohrium.com]
- 7. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists PubMed [pubmed.ncbi.nlm.nih.gov]
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